4,4,5,5-Tetramethyl-2-tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaen-5-yl-1,3,2-dioxaborolane
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Overview
Description
4,4,5,5-Tetramethyl-2-tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaen-5-yl-1,3,2-dioxaborolane is a complex organic compound with the molecular formula C22H27BO2 . This compound is notable for its unique tricyclic structure, which includes multiple benzene rings and a boron-containing dioxaborolane group. It is primarily used in research settings and has various applications in organic synthesis and material science.
Preparation Methods
The synthesis of 4,4,5,5-Tetramethyl-2-tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaen-5-yl-1,3,2-dioxaborolane typically involves multiple steps, starting from simpler organic molecules. . Industrial production methods may vary, but they generally follow similar principles, with optimization for yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Scientific Research Applications
4,4,5,5-Tetramethyl-2-tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaen-5-yl-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a useful probe in studying biological systems, including enzyme interactions and cellular processes.
Medicine: Research is ongoing into its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: The compound is used in the production of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 4,4,5,5-Tetramethyl-2-tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaen-5-yl-1,3,2-dioxaborolane involves its interaction with specific molecular targets. The boron-containing dioxaborolane group can form reversible covalent bonds with nucleophiles, making it a valuable tool in studying enzyme mechanisms and protein interactions. The tricyclic structure also allows for unique electronic properties, which can be exploited in various applications .
Comparison with Similar Compounds
Similar compounds include:
[2.2]Paracyclophane: This compound has a similar tricyclic structure but lacks the dioxaborolane group, making it less versatile in certain applications.
Tricyclo[8.2.2.2(4,7)]hexadeca-4,6,10,12,13,15-hexaene: Another structurally related compound, but with different functional groups, leading to distinct chemical properties.
4,4,5,5-Tetramethyl-2-tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaen-5-yl-1,3,2-dioxaborolane stands out due to its unique combination of a tricyclic core and a boron-containing functional group, providing a wide range of applications in various fields of research and industry.
Properties
Molecular Formula |
C22H27BO2 |
---|---|
Molecular Weight |
334.3 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-(5-tricyclo[8.2.2.24,7]hexadeca-1(13),4,6,10(14),11,15-hexaenyl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C22H27BO2/c1-21(2)22(3,4)25-23(24-21)20-15-18-10-9-16-5-7-17(8-6-16)11-13-19(20)14-12-18/h5-8,12,14-15H,9-11,13H2,1-4H3 |
InChI Key |
IQDVEVPQUMDXKT-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3CCC4=CC=C(CCC(=C2)C=C3)C=C4 |
Origin of Product |
United States |
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